![molecular formula C21H21N3O4 B273783 N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B273783.png)
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as NPC1161B, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule inhibitor that has been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is also involved in the development and progression of cancer. By inhibiting IKKβ, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is able to suppress the activation of NF-κB and reduce inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages and to reduce inflammation in animal models of inflammatory diseases. In addition, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is in the development of more potent and selective inhibitors of IKKβ. Another area of interest is in the development of formulations that improve the solubility of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide, which could increase its efficacy in vivo. Finally, further studies are needed to explore the potential therapeutic applications of N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide in a variety of inflammatory and cancer-related conditions.
Synthesis Methods
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-nitrobenzaldehyde, which is then reacted with piperidine to form 4-nitrophenylpiperidine. The resulting compound is then reacted with N-(2-bromoethyl)benzamide to form the final product, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide.
Scientific Research Applications
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been studied for its potential therapeutic applications in both cancer and inflammatory diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
Product Name |
N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide |
|---|---|
Molecular Formula |
C21H21N3O4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(17-7-3-1-4-8-17)22-19(21(26)23-13-5-2-6-14-23)15-16-9-11-18(12-10-16)24(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,25)/b19-15+ |
InChI Key |
QPNRUZBBVVGPGF-XDJHFCHBSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



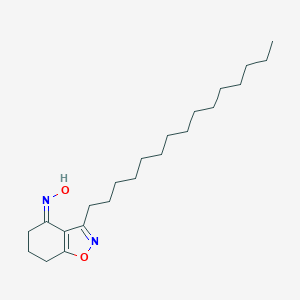
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
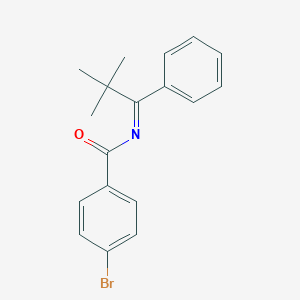

![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
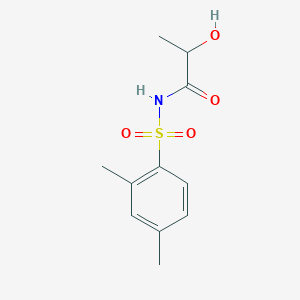
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
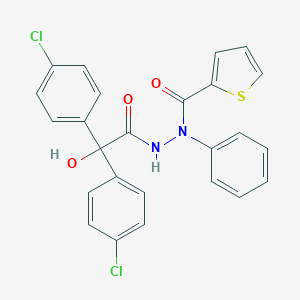
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
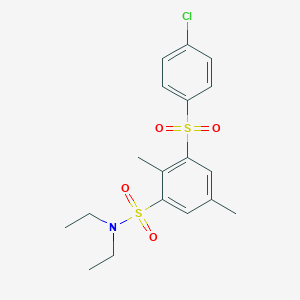
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
